3-Iodo-2-methyl-6-nitro-2H-indazole is an organic compound that belongs to the indazole family, characterized by the presence of a nitro group and an iodine atom as substituents. This compound serves as a significant scaffold in organic synthesis and medicinal chemistry due to its unique structural features, which allow for various chemical modifications. It is classified under heterocyclic compounds, specifically as a substituted indazole.
The synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole typically involves several key steps:
The molecular formula of 3-Iodo-2-methyl-6-nitro-2H-indazole is . The compound features a planar molecular skeleton, with a maximum deviation observed for the methyl carbon atom . The structural integrity is maintained through weak intermolecular hydrogen bonds, which aid in stabilizing its crystal packing.
Crystallographic studies reveal that the indazole ring system is nearly coplanar, with specific angles and bond lengths consistent with related compounds. The nitro group exhibits slight twisting from the plane of the indazole ring, influencing its reactivity and interactions .
3-Iodo-2-methyl-6-nitro-2H-indazole can undergo various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 3-Iodo-2-methyl-6-nitro-2H-indazole involves interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to generate reactive intermediates that may interact with cellular components, influencing various biological pathways. The positioning of substituents like iodine and methyl groups contributes to its binding affinity and specificity towards these targets .
3-Iodo-2-methyl-6-nitro-2H-indazole is typically characterized by:
The chemical properties include:
3-Iodo-2-methyl-6-nitro-2H-indazole has several applications across different fields:
The systematic IUPAC name 3-iodo-2-methyl-6-nitro-2H-indazole precisely defines the regiochemistry and substitution pattern of this compound. The parent 2H-indazole numbering system prioritizes the pyrazole nitrogen (N2) adjacent to the fusion bond, establishing the framework for substituent designation. The molecular formula C₈H₆IN₃O₂ (molecular weight: 303.06 g/mol) incorporates three key functional modifications:
Table 1: Identifier Compendium for 3-Iodo-2-methyl-6-nitro-2H-indazole
Identifier Type | Value |
---|---|
CAS Registry Number | 2007921-28-8 |
PubChem CID | Not available |
Molecular Formula | C₈H₆IN₃O₂ |
Exact Mass | 302.956 Da |
InChI Key | ZPBLLEOYWPUJNR-UHFFFAOYSA-N |
SMILES Notation | O=N+c1ccc2c(c1)n(nc2I)C |
Regiochemical designation is critical due to the positional isomerism possible in indazole systems. The 2H-indazole specification explicitly places the methyl group on the less abundant tautomer's nitrogen, while the 6-nitro orientation positions the electron-withdrawing group para to the fusion bond. This specific arrangement influences electronic distribution, with the C3-iodo substituent exhibiting enhanced electrophilicity due to adjacent electron-deficient centers. Crystallographic analyses of related compounds confirm near-perpendicular orientation of the nitro group relative to the indazole plane, minimizing conjugation while maintaining strong inductive effects [3] [5] [9].
The therapeutic exploration of indazoles has evolved through distinct phases, beginning with early natural product isolation and progressing to targeted drug design:
Table 2: Evolution of Indazole Derivatives in Medicinal Chemistry
Era | Development Milestone | Therapeutic Area |
---|---|---|
1960s | Isolation of nigellicine/nigeglanine | Natural product pharmacology |
1983 | Benzydamine commercialization | NSAID (Mucosal inflammation) |
2009 | Pazopanib FDA approval | Oncology (Tyrosine kinase inhibition) |
2012 | Axitinib FDA approval | Oncology (VEGF inhibition) |
2017 | Niraparib FDA approval | Oncology (PARP inhibition) |
Synthetic methodologies for 3-substituted indazoles have advanced significantly, with 3-Iodo-2-methyl-6-nitro-2H-indazole emerging as a strategic intermediate. Modern routes employ:
Notably, this compound serves as a precursor in the synthesis of axitinib, where its iodo functionality enables key cross-coupling reactions to construct the drug's complex architecture. Recent patent literature (CN103570696A) details its application in constructing the vinylpyridine segment of this anticancer agent [4].
Indazole systems exhibit prototropic tautomerism between 1H and 2H-forms, a phenomenon with profound implications for molecular recognition and bioactivity. Thermodynamic studies reveal the 1H-tautomer predominates in solution (≈90% population), but N2-substitution forcibly locks the 2H-configuration. The methyl group in 3-Iodo-2-methyl-6-nitro-2H-indazole provides:
Experimental and computational analyses demonstrate that 2H-indazoles exhibit distinct hydrogen-bonding capacity versus their 1H-counterparts. The 2H-tautomer presents a pyrazole-type nitrogen (N1) as hydrogen bond acceptor, while the 1H-form offers a benzimidazole-like recognition pattern. This difference significantly impacts target engagement, as evidenced by:
The iodo substituent at C3 further influences electronic properties through:
Table 3: Comparative Physicochemical Properties of Indazole Derivatives
Compound | LogP | Tautomeric Preference | pKa (Conjugate Acid) |
---|---|---|---|
1H-Indazole | 1.34 | 90% 1H-form | 1.04 (N1-protonation) |
2H-Indazole | - | Exclusively 2H | 13.86 (deprotonation) |
2-Methyl-2H-indazole | 1.89 | Locked 2H-tautomer | N/A |
3-Iodo-2-methyl-6-nitro-2H-indazole | 3.39* | Locked 2H-tautomer | N/A |
*Estimated value based on structural analogs [1] [5] [9]
The strategic incorporation of both iodo and nitro functionalities creates compounds with unique therapeutic potential through multiple mechanisms:
Bioactivation via Nitroreductases (NTRs):
Halogen-Nitro Synergy in Bioactivity:
Optimization Imperatives:
Table 4: Biological Activities of Halogenated Nitro-Heterocycles
Compound Class | Target Pathogen | Potency (Best IC₅₀/MIC) | Selectivity Index |
---|---|---|---|
5-Nitroindazolones | T. cruzi (epimastigotes) | 1.1 ± 0.3 μM | >18 (vs mammalian cells) |
Tri-halogenated 3-nitrochromenes | MRSA | 1-4 μg/mL | >32 (vs Vero cells) |
6-Nitroindazoles | S. aureus | 8-32 μg/mL | >4 (vs HEK293) |
Future research priorities include:
Concluding Perspectives
3-Iodo-2-methyl-6-nitro-2H-indazole represents a structurally sophisticated indazole derivative whose significance extends beyond its role as synthetic intermediate. Its carefully engineered substituents—methyl group locking 2H-tautomerism, iodo enabling derivatization, and nitro permitting bioreductive activation—create a versatile pharmacophore nucleus. Contemporary research must prioritize elucidating its preferential NTR activation mechanisms, optimizing halogen-nitro spatial relationships, and exploiting its metallopharmaceutical potential through transition metal conjugation. As synthetic methodologies advance toward greener, atom-economical routes, this compound class promises to yield next-generation therapeutics targeting nitroreductase-rich environments in oncology and infectious disease [2] [3] [4].
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4